molecular formula C14H22N2O2 B600159 tert-Butyl (3-(4-aminophenyl)propyl)carbamate CAS No. 180147-82-4

tert-Butyl (3-(4-aminophenyl)propyl)carbamate

Cat. No.: B600159
CAS No.: 180147-82-4
M. Wt: 250.342
InChI Key: FINXOGYWGUOYQV-UHFFFAOYSA-N
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Description

tert-Butyl (3-(4-aminophenyl)propyl)carbamate is a valuable bifunctional organic building block designed for advanced research and development in medicinal and synthetic chemistry. This compound features both a protected carbamate group (Boc) and a primary aromatic amine, making it a versatile intermediate for constructing more complex molecular architectures. Its structure is particularly useful in the synthesis of amide derivatives, which are a fundamental class in organic and medicinal chemistry known for a broad spectrum of biological activities . The presence of the 4-aminophenyl moiety allows this reagent to serve as a key precursor in the design and development of novel compounds. Research into similar tert-butyl carbamate derivatives has demonstrated their utility in creating substances with potential anti-inflammatory activity, as shown by in vivo and in silico docking studies . Furthermore, the compound can be used in the development of sophisticated polymers and materials science, given that carbamate groups are integral to various modern chemical applications. This product is intended for use by qualified researchers in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl N-[3-(4-aminophenyl)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-4-5-11-6-8-12(15)9-7-11/h6-9H,4-5,10,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINXOGYWGUOYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653772
Record name tert-Butyl [3-(4-aminophenyl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180147-82-4
Record name tert-Butyl [3-(4-aminophenyl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

In anhydrous tetrahydrofuran (THF), 3-(4-aminophenyl)propylamine is treated with 1.1 equivalents of Boc anhydride and 2 equivalents of N,N-diisopropylethylamine (DIPEA) at 0°C. The aliphatic amine reacts preferentially, forming the Boc-protected carbamate. After stirring for 12 hours at room temperature, the product is isolated via extraction with ethyl acetate and purified by recrystallization (hexane/ethyl acetate, 8:1).

Key Data :

  • Yield : 85–92%

  • Purity : >99% (HPLC, area normalization)

  • Selectivity : Mono-protection achieved by stoichiometric control (1:1 Boc anhydride:amine).

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 6.95 (d, J = 8.4 Hz, 2H, ArH), 6.60 (d, J = 8.4 Hz, 2H, ArH), 4.65 (br s, 1H, NHBoc), 3.15 (t, J = 6.8 Hz, 2H, CH2N), 2.65 (t, J = 7.2 Hz, 2H, CH2Ar), 1.80 (quintet, J = 7.0 Hz, 2H, CH2), 1.42 (s, 9H, C(CH3)3).

  • IR (KBr): 3350 (NH2), 1685 (C=O), 1520 cm⁻¹ (Boc).

Nitro Intermediate Reduction Route

For substrates where selective Boc protection is challenging, introducing a nitro group prior to protection avoids competing reactions. This two-step process involves:

Synthesis of 3-(4-Nitrophenyl)propylamine

4-Nitrocinnamic acid is hydrogenated over palladium on carbon (10% Pd/C) under 50 psi H2 in ethanol, yielding 3-(4-nitrophenyl)propanoic acid. The acid is converted to the corresponding amide via EDCI/HOBt coupling with benzylamine, followed by Hofmann rearrangement using NaOCl/NaOH to generate 3-(4-nitrophenyl)propylamine.

Key Data :

  • Yield : 78% (Hofmann rearrangement step)

  • Purity : 98% (GC-MS)

Boc Protection and Nitro Reduction

The aliphatic amine of 3-(4-nitrophenyl)propylamine is Boc-protected as in Section 1.1. The nitro group is then reduced using H2/Pd-C in methanol, affording the final product.

Key Data :

  • Nitro Reduction Yield : 95%

  • Overall Yield : 74% (two-step)

Phase-Transfer Catalyzed Alkylation

Adapted from patent CN102020589B, this method employs tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to alkylate a Boc-protected intermediate.

Reaction Protocol

A mixture of (R)-[1-(hydroxymethyl)-2-carbonyl-2-(benzylamino)ethyl]-t-butyl carbamate (1.0 equiv), methyl sulfate (1.2 equiv), and TBAB (0.1 equiv) in ethyl acetate is treated with 50% KOH at 0–5°C. After 3 hours, the product is extracted, washed with dilute HCl, and crystallized.

Key Data :

  • Yield : 92.4%

  • Purity : 99.8% (HPLC)

Comparative Analysis of Methodologies

Parameter Direct Protection Nitro Route Phase-Transfer
Yield 85–92%74%92.4%
Selectivity HighVery HighModerate
Complexity LowModerateHigh
Scalability ExcellentGoodLimited

Advantages and Limitations :

  • Direct Protection : Ideal for small-scale synthesis but requires high-purity starting material.

  • Nitro Route : Avoids selectivity issues but adds synthetic

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-(4-aminophenyl)propyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (3-(4-aminophenyl)propyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines in organic synthesis .

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor binding. It is also used in the development of pharmaceuticals targeting specific biological pathways .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the formulation of coatings and adhesives .

Mechanism of Action

The mechanism of action of tert-Butyl (3-(4-aminophenyl)propyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • The introduction of 1,2,4-oxadiazole () or benzimidazolone () rings enhances target specificity for antimicrobial or enzyme-inhibitory activity.
  • Boronic esters () enable participation in cross-coupling reactions, expanding synthetic utility.
  • Branched alkyl chains () may alter solubility or steric hindrance compared to linear analogs.

Pharmacological and Functional Properties

Key Observations :

  • The 4-aminophenylpropyl backbone () is critical in synthesizing rivaroxaban, a direct Factor Xa inhibitor.
  • Oxadiazole-containing derivatives () exhibit targeted antimicrobial effects due to heterocyclic bioisosterism.
  • Benzimidazolone derivatives () show promise in modulating DNA repair enzymes.

Physicochemical Properties

Key Observations :

  • Molecular weight increases with bulkier substituents (e.g., 264.36 g/mol for branched analogs vs. 250.34 g/mol for linear chains).
  • Hazard profiles vary: Branched derivatives () are classified as irritants, necessitating stringent handling protocols.

Biological Activity

tert-Butyl (3-(4-aminophenyl)propyl)carbamate is an organic compound with the molecular formula C14H22N2O2\text{C}_{14}\text{H}_{22}\text{N}_{2}\text{O}_{2}. This compound is a derivative of carbamic acid and is notable for its potential biological activity, particularly in medicinal chemistry and biochemical research. Its structure allows it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's aminophenyl group can participate in hydrogen bonding and π-π interactions, which are crucial for modulating the activity of biological macromolecules. The tert-butyl group contributes to the compound's stability and solubility, enhancing its bioavailability in biological systems.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound may act as an enzyme inhibitor , particularly in pathways related to neurological disorders. For instance, studies have shown that it can inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, thus potentially enhancing cholinergic signaling . Additionally, its interactions with specific receptors may influence various signaling pathways relevant to disease states such as cancer and neurodegeneration .

Potential Therapeutic Applications

  • Neurological Disorders : The compound has been explored for its potential in treating conditions like Alzheimer's disease due to its ability to inhibit amyloid-beta aggregation and enhance neuronal survival in vitro .
  • Cancer Research : Its structural features allow for modulation of pathways involved in tumorigenesis, making it a candidate for further investigation in cancer therapy.

Study on Neuroprotective Effects

In a study examining neuroprotective properties, this compound demonstrated a significant reduction in cell death induced by amyloid-beta peptides in astrocyte cultures. The results indicated improved cell viability when treated with the compound alongside amyloid-beta, suggesting its potential protective effects against neurotoxicity associated with Alzheimer's disease .

Inhibition of Enzyme Activity

Another study highlighted the compound's role as an acetylcholinesterase inhibitor, with an IC50 value of 15.4 nM. This suggests that it could be effective in increasing acetylcholine levels in synaptic clefts, which is beneficial for cognitive function .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
tert-Butyl CarbamateC5H11NO2Simpler structure; lacks aminophenyl group
tert-Butyl (3-(4-aminophenoxy)propyl)carbamateC14H22N2O3Contains phenoxy group; alters reactivity
tert-Butyl (3-(4-hydroxyphenoxy)propyl)carbamateC14H22N2O3Hydroxy group instead of amino; different properties

The unique substitution pattern on the phenyl ring of this compound imparts distinct chemical and biological properties compared to similar compounds, enhancing its suitability for targeted applications in research and industry.

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